

Section 1: An Introduction to a Archetypal Antioxidant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Diphenyl-p-phenylenediamine*

Cat. No.: B181675

[Get Quote](#)

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a symmetrical aromatic diamine that holds a significant position in both industrial and research chemistry. Structurally, it is derived from p-phenylenediamine with a phenyl group substituted on each nitrogen atom. This specific arrangement of aromatic rings and secondary amine functionalities imbues the molecule with potent antioxidant and antiozonant properties, making it a benchmark compound for studying radical scavenging mechanisms.^{[1][2]} Its primary industrial application is as a stabilizer in rubber and polymers, where it prevents degradation caused by oxidation and ozone exposure.^{[3][4]}

For researchers, scientists, and drug development professionals, DPPD serves as a valuable model compound. Its well-defined structure allows for a clear investigation of structure-activity relationships related to antioxidant capacity. Understanding its molecular geometry, electronic properties, and spectroscopic signature is fundamental to interpreting its behavior in complex chemical and biological systems. This guide provides a detailed examination of the molecular structure of DPPD, explaining how its three-dimensional architecture and electronic configuration dictate its function and characterization.

Section 2: Fundamental Molecular Identification

A precise understanding of a molecule begins with its core identifiers. The following table summarizes the key identification parameters for N,N'-Diphenyl-p-phenylenediamine.

Identifier	Value	Source
IUPAC Name	N ¹ ,N ⁴ -diphenylbenzene-1,4-diamine	[1] [5]
Common Synonyms	N,N'-Diphenyl-p-phenylenediamine, DPPD, 1,4-Dianilinobenzene	[4] [5]
CAS Number	74-31-7	[3] [5] [6]
Molecular Formula	C ₁₈ H ₁₆ N ₂	[5] [6]
Molecular Weight	260.33 g/mol	[4] [6]
InChI Key	UTGQNNCQYDRXCH-UHFFFAOYSA-N	
SMILES String	c1ccc(cc1)Nc2ccc(cc2)Nc3ccc cc3	

Section 3: Molecular Geometry and Conformational Analysis

The functionality of DPPD is intrinsically linked to its three-dimensional shape. The molecule is composed of a central p-phenylenediamine core flanked by two phenyl groups attached to the nitrogen atoms. While often depicted as a flat molecule for simplicity, DPPD possesses significant conformational flexibility due to rotation around the Carbon-Nitrogen bonds.

Quantum-chemical studies using Density Functional Theory (DFT) have shown that the molecule does not adopt a fully planar conformation.[\[7\]](#) Instead, the terminal phenyl rings are twisted out of the plane of the central benzene ring. This rotation is critical as it balances two opposing factors: the steric hindrance between hydrogen atoms on adjacent rings and the electronic stabilization gained from delocalizing the nitrogen lone-pair electrons across the π -system. The molecule can exist in several stable conformations, with theoretical calculations predicting the existence of anti, gauche and anti, syn conformers as low-energy structures.[\[7\]](#) The exact bond lengths and angles are best determined through X-ray crystallography, with a

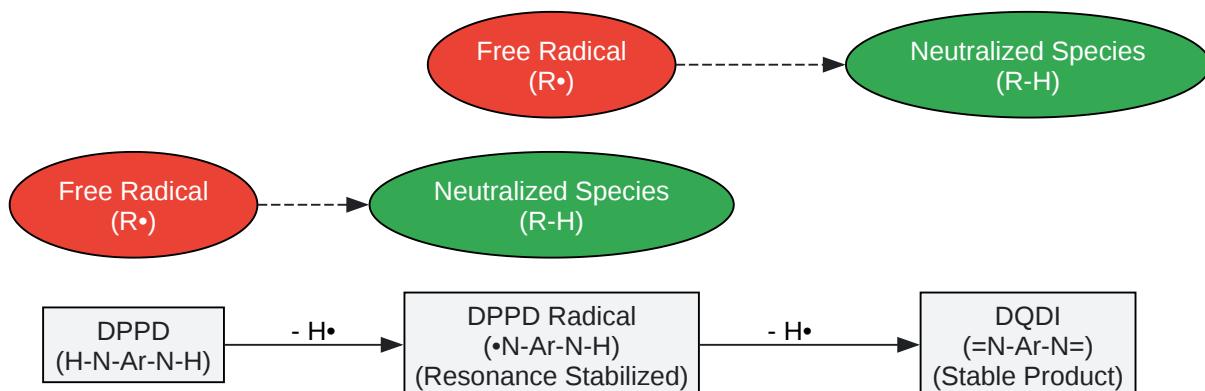

known crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 144717).[1]

Fig. 1: Conformational structure of DPPD.

Section 4: Electronic Structure and the Basis of Antioxidant Activity

The efficacy of DPPD as an antioxidant is a direct consequence of its electronic structure. The secondary amine groups (-NH-) are electron-donating. The lone pair of electrons on each nitrogen atom can be delocalized into the π -electron systems of the adjacent aromatic rings. This delocalization is fundamental to the molecule's ability to stabilize the radical species that form upon scavenging a free radical.

The primary antioxidant mechanism for DPPD is hydrogen atom transfer (HAT).[8][9] A free radical ($R\cdot$) can abstract a hydrogen atom from one of the N-H groups, neutralizing the radical and generating a resonance-stabilized DPPD radical. This aminyl radical is relatively stable because the unpaired electron is extensively delocalized over the entire molecule, reducing its reactivity and preventing it from initiating new oxidation chains. The process can occur a second time, leading to the formation of the fully dehydrogenated, non-radical product, N,N'-diphenyl-p-quinonediimine (DQDI), a stable conjugated molecule.[7]

[Click to download full resolution via product page](#)

Fig. 2: Antioxidant mechanism via sequential hydrogen atom transfer.

Section 5: Spectroscopic Signature of DPPD

Spectroscopic techniques are essential for confirming the identity and purity of DPPD. The molecule's symmetry and specific functional groups give rise to a characteristic spectral fingerprint.

Technique	Key Features and Observations
¹ H NMR	Due to the molecule's symmetry, the spectrum is simpler than its complexity might suggest. It typically shows distinct multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the protons on the central and terminal phenyl rings, along with a broad singlet for the two equivalent N-H protons.[10][11]
¹³ C NMR	The spectrum displays a set of signals in the aromatic region (typically ~115-150 ppm), with the number of signals reflecting the magnetic equivalence of the carbon atoms due to molecular symmetry.[11][12]
Infrared (IR)	The IR spectrum is characterized by a sharp, distinct N-H stretching vibration around 3400 cm^{-1} . Other key absorptions include aromatic C-H stretches just above 3000 cm^{-1} and strong aromatic C=C stretching bands in the 1500-1600 cm^{-1} region. Upon oxidation to DQDI, the N-H peak disappears, and a new, strong C=N stretching peak emerges.[7][11][13]
UV-Visible	In its reduced form, DPPD shows strong absorptions in the UV region due to $\pi-\pi^*$ electronic transitions within the aromatic systems.[14] Its oxidized forms, including the radical cation and the final quinonediimine product, are highly colored and exhibit characteristic absorptions in the visible spectrum, a property often exploited in electrochemical studies.[15]
Mass Spectrometry	Electron impact mass spectrometry typically shows a strong molecular ion peak (M^+) at an m/z of 260, corresponding to the molecular weight of DPPD.[1][16]

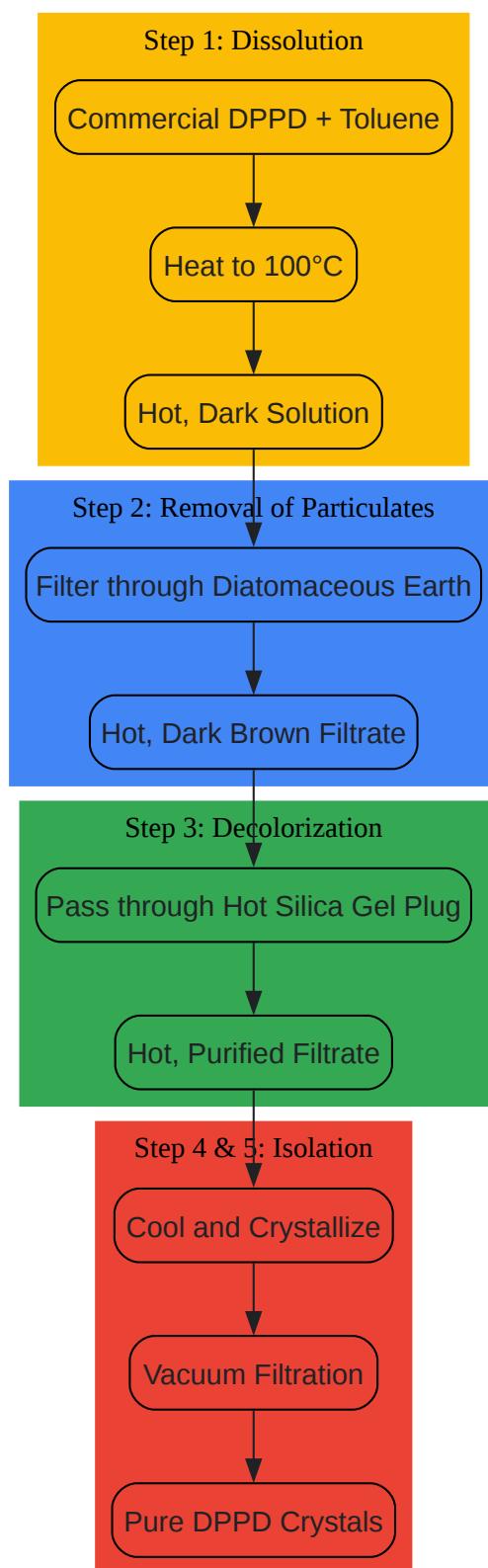
Section 6: Experimental Protocols

For researchers using DPPD, ensuring its purity is paramount, as commercial grades are often dark-colored due to air oxidation.[17] The following protocol, adapted from established literature, describes a reliable method for purifying commercial DPPD.[17][18]

Protocol 1: Purification of Commercial N,N'-Diphenyl-p-phenylenediamine

Objective: To remove colored oxidation byproducts from commercial-grade DPPD to yield a pure, off-white solid.

Materials:


- Commercial DPPD
- Toluene
- Silica gel (60-200 mesh)
- Diatomaceous earth (e.g., Celite®)
- Erlenmeyer flask, hot plate stirrer, glass fritted funnels (coarse porosity)

Procedure:

- Dissolution: In a 1-L Erlenmeyer flask, add 50 g of commercial DPPD to 500 mL of toluene. Heat the mixture on a hot-plate stirrer to approximately 100°C until the DPPD is completely dissolved. The resulting solution will be dark brown or black.
- Initial Filtration: Prepare a coarse porosity glass fritted funnel with a 1-inch pad of diatomaceous earth. While the toluene solution is still hot, filter it through the pad to remove insoluble black particulate matter.
- Silica Gel Chromatography (Hot Filtration): Prepare a second coarse porosity glass fritted funnel with a bed of 150 g of silica gel. Pre-heat the funnel. Pour the hot, dark brown filtrate directly onto the silica gel bed. The colored impurities will adsorb to the silica, and a much

lighter-colored filtrate will be collected. Causality Note: This step is performed hot to prevent premature crystallization of the product in the funnel.

- Crystallization: Collect the hot, purified filtrate in a clean flask. Allow the solution to cool slowly to room temperature, and then chill it in an ice bath to maximize crystallization.
- Isolation and Drying: Collect the precipitated off-white to light-beige crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene or hexane and dry them under a vacuum to remove residual solvent.

[Click to download full resolution via product page](#)

Fig. 3: Workflow for the purification of commercial DPPD.

Section 7: Relevance in Chemical and Biomedical Research

While its role as a rubber antioxidant is well-established, the utility of DPPD extends into fundamental and applied research. It is frequently used as a reference compound in studies developing new antioxidant molecules or assays.

More significantly for the drug development field, DPPD has been employed in biological studies to probe the pathological roles of oxidative stress. For instance, a key study demonstrated that dietary administration of DPPD significantly reduced the development of atherosclerosis in apoE-deficient mice.^[19] This effect was attributed to its ability to protect lipoproteins from oxidative modification, a critical event in the progression of the disease.^[19] Such studies highlight how a well-characterized antioxidant can be a tool to validate biological hypotheses and explore therapeutic strategies targeting oxidative damage.

Furthermore, there is growing interest in the environmental fate and toxicology of p-phenylenediamine derivatives. The quinone transformation products of related PPDs have been identified as potent environmental toxicants.^[20] Understanding the structure and reactivity of DPPD and its oxidized counterpart, DQDI, provides a crucial framework for assessing the potential risks and transformation pathways of this entire class of compounds.^[21]

Section 8: Conclusion

The molecular structure of N,N'-Diphenyl-p-phenylenediamine is a masterclass in chemical design, where geometry and electronic configuration converge to create a highly effective function. Its defining features—a symmetrical, multi-ring system with secondary amine linkers—confer a unique combination of conformational flexibility and electronic delocalization. This architecture is directly responsible for its ability to act as a potent hydrogen-donating antioxidant, stabilizing free radicals through a resonance-delocalized intermediate. A comprehensive understanding of its structure, elucidated through spectroscopic analysis and computational modeling, is not only essential for its industrial applications but also empowers its use as a critical research tool to investigate the mechanisms of oxidative stress in both chemical and biological contexts.

Section 9: References

- Merck Index. N,N'-Diphenyl-p-phenylenediamine. [\[Link\]](#)
- PubChem. **N,N-Diphenyl-p-phenylenediamine** | C18H16N2 | CID 75371. [\[Link\]](#)
- Taylor & Francis Online. Convenient Preparation of N,N'-Diphenyl-N,N'-bis(4-aminophenyl)-p-phenylenediamine. [\[Link\]](#)
- SpectraBase. N,N'-Diphenyl-p-Phenylenediamine. [\[Link\]](#)
- SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[1H NMR] - Spectrum. [\[Link\]](#)
- PubChem. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319. [\[Link\]](#)
- ResearchGate. Convenient Preparation of N,N'-Diphenyl-N,N'-bis(4-aminophenyl)-p-phenylenediamine. [\[Link\]](#)
- NIST WebBook. p-Phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. [\[Link\]](#)
- SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[ATR-IR] - Spectrum. [\[Link\]](#)
- ResearchGate. DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. [\[Link\]](#)
- PubMed. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice. [\[Link\]](#)
- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- ResearchGate. A variety of oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines | Request PDF. [\[Link\]](#)
- ResearchGate. In situ UV-VIS and Raman spectroscopic Studies of the electrochemical behavior of N,N'-Diphenyl-1,4-Phenylenediamine | Request PDF. [\[Link\]](#)
- ResearchGate. Quantum-chemical study of N,N'-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. [\[Link\]](#)

- ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [[Link](#)]
- ACS Publications. Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. [[Link](#)]
- SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[MS (GC)] - Spectrum. [[Link](#)]
- HMDB. Showing metabocard for N,N'-Diphenyl-p-phenylenediamine (HMDB0247345). [[Link](#)]
- NIH National Library of Medicine. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. [[Link](#)]
- SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]
- 4. N,N'-Diphenyl-p-phenylenediamine [drugfuture.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diphenyl-p-phenylenediamine(74-31-7) 1H NMR spectrum [chemicalbook.com]
- 11. N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]
- 13. N,N-Diphenyl-p-phenylenediamine(74-31-7) IR Spectrum [m.chemicalbook.com]
- 14. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Section 1: An Introduction to a Archetypal Antioxidant]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181675#molecular-structure-of-n-n-diphenyl-p-phenylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com